(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol typically involves the protection of the hydroxyl groups of L-threitol followed by the introduction of 4-chlorobenzyl groups. One common method involves the use of 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as an intermediate in the synthesis of pharmaceutical agents and has been studied for its potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of coatings, adhesives, and other polymeric materials .
Wirkmechanismus
The mechanism of action of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the presence of the 4-chlorobenzyl groups plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzyl chloride: Used in the synthesis of various benzyl derivatives.
4-Chlorobenzyl alcohol: A precursor for the synthesis of esters and other derivatives.
4-Chlorobenzaldehyde: Used in the synthesis of aromatic compounds.
Uniqueness: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H20Cl2O4 |
---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(2S,3S)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
MBGYQXOSGYFFSY-ROUUACIJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC[C@@H]([C@H](COCC2=CC=C(C=C2)Cl)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.